(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
Description
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a benzene ring, a methyl group, and a methylthio group
Properties
IUPAC Name |
(1S)-1-(2-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol typically involves the alkylation of benzene with methanol in the presence of a catalyst. One common method involves using H-ZSM-5 zeolites as catalysts, which facilitate the formation of the desired product through a series of reactions . The reaction conditions often include high temperatures and specific pressure conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalyst and reaction parameters is crucial for achieving high selectivity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the benzene ring or other functional groups.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzene ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development, particularly targeting inflammatory diseases and certain cancers. Its ability to modulate enzyme activity positions it as a candidate for anti-inflammatory and anticancer therapies.
Key Findings :
- Inhibition of Cyclooxygenase Enzymes : Studies indicate that (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol can selectively inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition could lead to reduced inflammation in conditions such as arthritis .
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery processes.
Applications :
- Enzyme Interaction Studies : The compound has been shown to interact with serine proteases and kinases, modulating their activity and potentially influencing signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
In a study involving animal models of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling. The compound demonstrated a dose-dependent effect on cytokine levels, suggesting its therapeutic potential in managing inflammation .
Cancer Research
Preliminary investigations into the effects of this compound on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique properties facilitate the development of more complex molecules used in various applications.
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Bioavailability | Moderate |
| Half-life | Varies by formulation |
| Therapeutic Index | Under investigation |
Mechanism of Action
The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with methylthio or related functional groups, such as:
- Benzene, (methylthio)-
- Benzyl alcohol derivatives
- Thiazole derivatives
Uniqueness
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol, also known as a chiral alcohol, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of a phenyl group substituted with a methylsulfanyl group and a hydroxyl group, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the table below:
| Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |
|---|---|---|---|
| Staphylococcus aureus | 3.9 | Positive | Spherical |
| Salmonella enterica | 0.78 | Negative | Rod |
| Escherichia coli | Not active | Negative | Rod |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs, indicating its potential therapeutic utility in managing inflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxyl group. This interaction can influence enzyme activity and receptor binding, thereby modulating various biochemical pathways. The methylsulfanyl group may also facilitate interactions with specific molecular targets, enhancing the compound's overall efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of bacterial strains using agar-well diffusion methods. Results showed significant inhibition zones for Staphylococcus aureus and Salmonella enterica, supporting its use as an antibacterial agent .
- Inhibition of COX Enzymes : Another study focused on the structure-activity relationship of similar compounds and identified that derivatives with methylsulfanyl groups exhibited enhanced COX-2 inhibition compared to their counterparts without this substitution .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or biocatalytic methods with alcohol dehydrogenases. Enantioselectivity is highly dependent on solvent polarity, temperature, and catalyst loading. For example, chiral ligands like BINAP in hydrogenation reactions can achieve >90% ee under optimized conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the (1S)-enantiomer.
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for this compound?
- Methodological Answer : The compound is a secondary alcohol with moderate polarity, exhibiting solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Stability studies under varying pH (2–12) and temperature (4–40°C) show decomposition above 60°C, necessitating storage at −20°C in inert atmospheres. Its logP value (~2.1) suggests suitability for membrane permeability assays .
Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : and NMR to confirm the stereochemistry at C1 and the methylsulfanyl group’s position. Key signals include δ ~1.4 ppm (CH-S) and δ ~4.2 ppm (CH-OH) .
- IR : O-H stretch (~3350 cm) and C-S stretch (~680 cm) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H] at m/z 184.1) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and interactions in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict transition states in enantioselective reductions, guiding catalyst design. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the hydroxyl group and enzyme active sites (e.g., ketoreductases), explaining stereochemical outcomes .
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?
- Methodological Answer : Discrepancies in catalyst performance (e.g., Ru vs. Rh complexes) often stem from solvent effects or substrate/catalyst ratios. Systematic screening using Design of Experiments (DoE) identifies optimal parameters. For example, Rh-(R)-BINAP in IPA at 50°C achieves 94% ee, whereas Ru catalysts require lower temperatures (25°C) .
Q. How does the methylsulfanyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The -SCH group acts as a weak ortho/para director in electrophilic aromatic substitution. Nitration (HNO/HSO) yields para-nitro derivatives (70% yield), confirmed by NMR (δ ~8.1 ppm, aromatic H) . Kinetic studies (UV-Vis monitoring) show accelerated substitution rates compared to non-sulfur analogs.
Q. What are the environmental degradation pathways of this compound, and how can ecotoxicity be assessed?
- Methodological Answer : Aerobic biodegradation studies (OECD 301F) using activated sludge reveal partial mineralization (~40% in 28 days). LC-MS identifies sulfoxide intermediates. Ecotoxicity assays (Daphnia magna, EC = 12 mg/L) suggest moderate aquatic toxicity, necessitating waste neutralization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
